(2R,2'S,trans)-7-Hydroxy-saxagliptin (2R,2'S,trans)-7-Hydroxy-saxagliptin
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202954
InChI:
SMILES:
Molecular Formula: C₁₈H₂₅N₃O₃
Molecular Weight: 331.41

(2R,2'S,trans)-7-Hydroxy-saxagliptin

CAS No.:

Cat. No.: VC0202954

Molecular Formula: C₁₈H₂₅N₃O₃

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

(2R,2'S,trans)-7-Hydroxy-saxagliptin -

Specification

Molecular Formula C₁₈H₂₅N₃O₃
Molecular Weight 331.41

Introduction

Chemical Structure and Properties

(2R,2'S,trans)-7-Hydroxy-saxagliptin features a complex molecular architecture with multiple stereogenic centers, as indicated by the specific stereochemical designation in its name. The compound's full chemical name is (1S, 3R, 5S)-2-((S)-2-amino-2-((1R, 3R, 5S, 7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, reflecting its intricate stereochemistry and structural arrangement.

The unique structural features of (2R,2'S,trans)-7-Hydroxy-saxagliptin contribute significantly to its biological activity and potential therapeutic applications. The compound's adamantane core provides a rigid, cage-like structure that enhances stability and binding affinity to the DPP-4 enzyme. The presence of the hydroxyl group at the 7-position distinguishes it from its parent compound saxagliptin and may alter its pharmacological profile.

The key physicochemical properties of (2R,2'S,trans)-7-Hydroxy-saxagliptin are summarized in the following table:

PropertyValue
Full Chemical Name(1S, 3R, 5S)-2-((S)-2-amino-2-((1R, 3R, 5S, 7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC₁₈H₂₅N₃O₃
Molecular Weight331.41 g/mol
Structure TypeDipeptidyl Peptidase-4 Inhibitor
Key Structural FeatureAdamantane core with hydroxyl group at 7-position
Stereochemistry(2R,2'S,trans) configuration

The stereochemistry of this compound plays a crucial role in its interaction with the DPP-4 enzyme. The "2R" and "2'S" designations indicate specific configurations at two different stereogenic centers, while the "trans" designation refers to the spatial arrangement of particular groups within the molecule . This stereochemical specificity is essential for optimal binding to the target enzyme and subsequent inhibitory activity.

Mechanism of Action

(2R,2'S,trans)-7-Hydroxy-saxagliptin, like other DPP-4 inhibitors, functions primarily by inhibiting the enzyme responsible for degrading incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones play crucial roles in glucose homeostasis through multiple mechanisms.

The compound's mechanism of action operates through several pathways:

Inhibition of DPP-4 Enzyme

(2R,2'S,trans)-7-Hydroxy-saxagliptin selectively binds to the DPP-4 enzyme, preventing it from degrading incretin hormones. This binding likely occurs at the S1 and S2 binding sites of the enzyme, similar to saxagliptin, which belongs to Class 1 of DPP-4 inhibitors where binding involves interaction between the nitrile group of the cyanopyrrolidine group and Ser630 of the active site .

Enhancement of Incretin Effect

By inhibiting DPP-4, the compound prolongs the half-life and enhances the activity of GLP-1 and GIP. These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, improving glycemic control without increasing the risk of hypoglycemia .

Suppression of Glucagon Secretion

The incretin hormones, particularly GLP-1, also suppress glucagon secretion from pancreatic α-cells. Elevated glucagon levels contribute to hyperglycemia through enhanced hepatic glucose production, and by reducing glucagon secretion, (2R,2'S,trans)-7-Hydroxy-saxagliptin can help address the hyperglucagonemia component of type 2 diabetes .

Preservation of β-Cell Function

Long-term use of DPP-4 inhibitors may help preserve β-cell function, potentially slowing the progression of type 2 diabetes. This effect could be particularly valuable given that progressive β-cell dysfunction is a hallmark of the disease .

The specific stereochemistry of (2R,2'S,trans)-7-Hydroxy-saxagliptin and the presence of the 7-hydroxyl group may influence its binding affinity and selectivity for the DPP-4 enzyme, potentially differentiating its pharmacological profile from that of saxagliptin and other DPP-4 inhibitors.

Parameter5-Hydroxysaxagliptin Value
Molecular weight (g/mol)331.4
Compound typeMonoprotic base
LogP-1.50
ECCS classificationClass 4—Renal
pKa7.6
Protein binding (fu)1
Blood-to-plasma ratio (B/P)0.83

These properties may be similar for (2R,2'S,trans)-7-Hydroxy-saxagliptin due to structural resemblance, though specific differences may exist due to the position of the hydroxyl group .

Elimination

Saxagliptin is eliminated through both renal and hepatic pathways. Approximately 75% of saxagliptin is excreted in the urine, with 24% as unchanged drug, 36% as 5-hydroxy saxagliptin, and the remainder as other metabolites . About 22% of saxagliptin is eliminated in feces, representing the fraction excreted in bile or unabsorbed from the gastrointestinal tract .

The half-life of saxagliptin is approximately 2.5 hours, while 5-hydroxy saxagliptin has a half-life of about 3.1 hours . The elimination profile of (2R,2'S,trans)-7-Hydroxy-saxagliptin may follow similar patterns, though specific pharmacokinetic studies would be needed to confirm this.

Comparison with Other DPP-4 Inhibitors

(2R,2'S,trans)-7-Hydroxy-saxagliptin belongs to the broader class of DPP-4 inhibitors, which includes several compounds used in type 2 diabetes management. Understanding how it compares to other agents in this class provides valuable context for its potential clinical utility.

Structural and Functional Comparison

DPP-4 inhibitors can be categorized into three classes based on their binding interactions with the enzyme :

  • Class 1: Includes saxagliptin and vildagliptin, which bind only to the S1 and S2 binding sites

  • Class 2: Includes linagliptin and alogliptin, which interact with the S1 sub-pocket or, in linagliptin's case, with both S1 and S2 sub-pockets

  • Class 3: Includes sitagliptin and teneligliptin, which bind to the S2-extensive site and exhibit the highest inhibitory capability among gliptins

As a structural analog of saxagliptin, (2R,2'S,trans)-7-Hydroxy-saxagliptin likely belongs to Class 1, though the additional hydroxyl group may modify its binding characteristics .

The following table compares key features of (2R,2'S,trans)-7-Hydroxy-saxagliptin with other prominent DPP-4 inhibitors:

CompoundStructure TypeBinding ClassDistinguishing FeaturesElimination
(2R,2'S,trans)-7-Hydroxy-saxagliptinDPP-4 InhibitorLikely Class 1Hydroxyl group at 7-positionUnknown (likely mixed)
SaxagliptinDPP-4 InhibitorClass 1Five times more active than vildagliptinMixed (renal and hepatic)
SitagliptinDPP-4 InhibitorClass 3First commercialized DPP-4 inhibitorPrimarily renal
VildagliptinDPP-4 InhibitorClass 1Twice-daily dosingPrimarily renal
LinagliptinDPP-4 InhibitorClass 2Eightfold higher activity than alogliptinPrimarily enterohepatic
AlogliptinDPP-4 InhibitorClass 2Uracil ring structurePrimarily renal

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